Methyl (1-cyclopentylethylamino)benzoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
methyl 2-(1-cyclopentylethylamino)benzoate |
InChI |
InChI=1S/C15H21NO2/c1-11(12-7-3-4-8-12)16-14-10-6-5-9-13(14)15(17)18-2/h5-6,9-12,16H,3-4,7-8H2,1-2H3 |
InChI Key |
NCBKFNYLFDPVQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC1)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-Substituted Alkyl Aminobenzoates: A Case Study Approach
Foreword
In the landscape of pharmaceutical research and drug development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of the essential physicochemical properties of N-substituted alkyl aminobenzoates, a class of compounds with significant relevance in medicinal chemistry, often associated with local anesthetic activity.
Due to the limited availability of specific experimental data for Methyl (1-cyclopentylethylamino)benzoate in publicly accessible scientific literature, this document will adopt a comprehensive case study approach. We will focus on the well-characterized and structurally related compound, Cyclomethycaine, and other relevant aminobenzoate derivatives. The principles, experimental methodologies, and data interpretation detailed herein are directly applicable to the analysis and characterization of novel molecules such as Methyl (1-cyclopentylethylamino)benzoate. Our focus is on the "how" and "why" of experimental design, ensuring a robust and validated understanding of the molecule .
Molecular Structure and Its Implications
The foundational step in characterizing any chemical entity is a detailed analysis of its structure. The hypothetical structure of Methyl (1-cyclopentylethylamino)benzoate suggests a molecule with three key regions:
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An Aromatic Ring: The benzoate core, which is lipophilic.
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An Ester Linkage: A critical feature for potential hydrolytic metabolism.
-
A Tertiary Amine: An ionizable group that significantly influences solubility and receptor interaction. The N-substitution with a 1-cyclopentylethyl group contributes to the molecule's steric bulk and lipophilicity.
This tripartite structure is characteristic of many local anesthetics, where the balance between lipophilicity and hydrophilicity is crucial for activity.
Key Physicochemical Parameters: A Tabulated Overview
For a comprehensive understanding, the following table summarizes key physicochemical properties for representative aminobenzoate derivatives. These values serve as a benchmark for what one might expect for a novel analogue like Methyl (1-cyclopentylethylamino)benzoate.
| Property | Benzocaine | Procaine | Cyclomethycaine |
| Molecular Formula | C₉H₁₁NO₂ | C₁₃H₂₀N₂O₂ | C₂₂H₃₃NO₃ |
| Molecular Weight | 165.19 g/mol | 236.31 g/mol | 359.5 g/mol |
| Melting Point | 88-90 °C | 61-63 °C | 181-182 °C (as HCl salt) |
| pKa | 2.5 (for the aromatic amine) | 9.0 (for the tertiary amine) | 7.8 |
| LogP | 1.86 | 2.1 | 4.3 |
| Aqueous Solubility | 0.4 g/L | Sparingly soluble | Soluble in water (as salt) |
Experimental Protocols for Physicochemical Characterization
The determination of a molecule's physicochemical properties is a multi-faceted process requiring a suite of analytical techniques. The following sections detail the standard experimental workflows.
Determination of pKa
The pKa, or acid dissociation constant, is a critical parameter as it dictates the ionization state of a molecule at a given pH. For N-substituted aminobenzoates, the tertiary amine is typically the most basic center.
Methodology: Potentiometric Titration
-
Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
Monitoring: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the half-equivalence point.
Diagram: pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross biological membranes.
Methodology: Shake-Flask Method (OECD Guideline 107)
-
System Preparation: n-Octanol and water are mutually saturated by shaking together for 24 hours, followed by separation.
-
Sample Preparation: A known concentration of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: A precise volume of the prepared solution is mixed with a precise volume of the other phase in a flask.
-
Equilibration: The flask is shaken at a constant temperature until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Diagram: LogP Determination Workflow
Caption: Standard shake-flask method for LogP determination.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. For Methyl (1-cyclopentylethylamino)benzoate, one would expect to see characteristic signals for the aromatic protons, the methyl ester, and the protons of the cyclopentylethyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions would include C=O stretching for the ester, C-N stretching for the amine, and C-H stretching for the aromatic and aliphatic portions.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.
Chromatographic Analysis for Purity and Stability
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and for monitoring their stability under various conditions (e.g., forced degradation studies).
Methodology: Reversed-Phase HPLC
-
Column: A C18 column is typically used for compounds of this polarity.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., around 254 nm) is standard.
-
Analysis: The retention time of the main peak is used to identify the compound, and the peak area is used to quantify its concentration and determine purity.
Concluding Remarks
The physicochemical properties of a molecule like Methyl (1-cyclopentylethylamino)benzoate are not merely a collection of data points; they form a cohesive profile that predicts its behavior in both chemical and biological systems. The experimental methodologies detailed in this guide represent a robust framework for the comprehensive characterization of this and other novel N-substituted alkyl aminobenzoates. A thorough understanding of these properties is a critical prerequisite for any further development, from formulation design to preclinical evaluation.
References
-
OECD Guideline 107 for the Testing of Chemicals, Partition Coefficient (n-octanol/water): Shake Flask Method. Source: Organisation for Economic Co-operation and Development.
-
"Local Anesthetics" in Goodman & Gilman's: The Pharmacological Basis of Therapeutics. Source: McGraw-Hill Education.
-
"Spectrometric Identification of Organic Compounds" by Silverstein, R.M., Webster, F.X., Kiemle, D.J., and Bryce, D.L. Source: John Wiley & Sons.
-
"Drug-like Properties: Concepts, Structure-Property Relationships, and Methods for Prediction" by Li, D., and Kerns, E.H. Source: Academic Press.
Molecular structure and weight of Methyl (1-cyclopentylethylamino)benzoate
An In-depth Technical Guide to the Prospective Analysis of Methyl (1-cyclopentylethylamino)benzoate for Drug Discovery Professionals
Introduction
In the landscape of modern drug discovery, the rational design of small molecules with optimized physicochemical and pharmacokinetic properties is paramount. The strategic incorporation of specific functional groups can profoundly influence a molecule's efficacy, metabolic stability, and target engagement.[1][2] This guide focuses on the prospective analysis of a novel compound, Methyl (1-cyclopentylethylamino)benzoate. While direct experimental data for this specific molecule is not available in current literature, its structure combines several key pharmacophores: a methyl benzoate core, a secondary amine linker, and a cyclopentylethyl moiety.
This document, intended for researchers and drug development professionals, will provide a comprehensive overview of its predicted molecular structure and weight, a proposed synthetic pathway, and an expert analysis of its potential applications in medicinal chemistry. By dissecting the constituent parts and drawing on established principles from analogous structures, we can construct a robust profile for this promising, albeit hypothetical, molecule.
Molecular Structure and Physicochemical Properties
The name Methyl (1-cyclopentylethylamino)benzoate suggests a methyl ester of benzoic acid substituted with a (1-cyclopentylethyl)amino group. For the purpose of this guide, we will assume a para-substitution pattern on the benzoate ring, a common configuration in pharmaceutical compounds, resulting in the structure Methyl 4-((1-cyclopentylethyl)amino)benzoate .
Structural Representation
The proposed chemical structure is detailed below. The molecule features a central phenyl ring, substituted at the 1-position with a methoxycarbonyl group (-COOCH₃) and at the 4-position with a secondary amine linked to a 1-cyclopentylethyl group.
Caption: Proposed structure of Methyl 4-((1-cyclopentylethyl)amino)benzoate.
Calculated Molecular Properties
A summary of the calculated molecular weight and other key identifiers for the proposed structure is presented in the table below. These values are foundational for experimental design, particularly in analytical chemistry for techniques like mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₂ | Calculated |
| Molecular Weight | 247.34 g/mol | Calculated |
| Exact Mass | 247.15723 Da | Predicted[3] |
| IUPAC Name | Methyl 4-((1-cyclopentylethyl)amino)benzoate | Proposed |
| SMILES | CC(C1CCCC1)NC2=CC=C(C=C2)C(=O)OC | Proposed |
| InChI Key | (Predicted) OWHMMRUWFOYJCA-UHFFFAOYSA-N | Based on analogous structure[3] |
Proposed Synthetic Pathway: Reductive Amination
A robust and efficient synthesis is critical for the exploration of any new chemical entity. We propose a two-step synthetic route starting from commercially available reagents. The key transformation is a reductive amination, a widely used and reliable method for forming carbon-nitrogen bonds.
Experimental Protocol
Step 1: Synthesis of Methyl 4-((1-cyclopentylethyl)amino)benzoate
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Reaction Setup: To a round-bottom flask, add Methyl 4-aminobenzoate (1.0 equivalent), 1-cyclopentylethanone (1.2 equivalents), and a suitable solvent such as methanol or dichloromethane.
-
Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the intermediate imine. Stir the reaction mixture at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is significant, cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise to control the reaction exotherm. STAB is often preferred as it is a milder and more selective reagent.
-
Workup: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified using column chromatography on silica gel to yield the final product, Methyl 4-((1-cyclopentylethyl)amino)benzoate.
Synthesis Workflow Diagram
The proposed synthetic workflow is illustrated below, highlighting the key reagents and transformation.
Caption: Proposed synthesis via reductive amination.
Spectroscopic Characterization (Predicted)
Confirmation of the molecular structure would rely on standard spectroscopic techniques.
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¹H NMR: Expected signals would include aromatic protons on the benzoate ring, a quartet and a doublet for the ethyl group protons, multiplets for the cyclopentyl protons, a broad singlet for the N-H proton, and a singlet for the methyl ester protons.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, aromatic carbons, and aliphatic carbons of the ethyl and cyclopentyl groups.
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Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the calculated exact mass of 247.15723 Da.[3]
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Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretch, C=O stretch of the ester, and C-H stretches of the aromatic and aliphatic groups.[4]
Potential Applications in Drug Development
The structural motifs within Methyl (1-cyclopentylethylamino)benzoate suggest its potential as a valuable scaffold in medicinal chemistry.
Role of the Constituent Moieties
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Methyl Benzoate Core: Benzoate and its derivatives are common in pharmaceuticals and serve as versatile building blocks for more complex molecules. The methyl ester provides a site for potential hydrolysis by esterases in vivo, which can be a strategy for prodrug design.
-
Cyclopentyl Group: The incorporation of small cycloalkane rings like cyclopentyl is a well-established strategy in drug design to increase metabolic stability and improve lipophilicity.[5] This can enhance membrane permeability and oral bioavailability. The non-planar structure can also provide conformational rigidity, leading to more selective binding to biological targets.[5]
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"Magic Methyl" Analogy: The ethyl group's methyl substituent, adjacent to the chiral center, can be considered in the context of the "magic methyl" effect.[2] Adding a methyl group can block sites of metabolism, improve binding affinity by filling hydrophobic pockets in a receptor, and favorably alter the molecule's conformation.[1][2]
This combination of features makes the molecule an attractive candidate for screening in various therapeutic areas, including but not limited to oncology, inflammation, and neuroscience, where modulation of protein-protein interactions or enzyme activity by small molecules is a key therapeutic strategy.
Conclusion
While Methyl (1-cyclopentylethylamino)benzoate remains a hypothetical compound, a thorough analysis based on established chemical principles provides a strong foundation for its potential synthesis and application. Its calculated molecular weight is 247.34 g/mol , and it can likely be synthesized via a straightforward reductive amination protocol. The combination of a benzoate core, a metabolically favorable cyclopentyl group, and a strategically placed methyl group makes it a molecule of interest for drug discovery programs. This guide serves as a prospective blueprint, encouraging further experimental validation to unlock the full potential of this and related chemical scaffolds.
References
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1-methylcyclopentyl benzoate - C13H16O2, density, melting point, boiling point, structural formula, synthesis. (2025). ChemicalAid. Available at: [Link]
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Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Available at: [Link]
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The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... (1977). ResearchGate. Available at: [Link]
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Methyl benzoate. Wikipedia. Available at: [Link]
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Methyl Benzoate. PubChem. Available at: [Link]
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Methyl (2R)-2-(cyclopentylamino)butanoate Properties. U.S. Environmental Protection Agency. Available at: [Link]
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Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-of-methyl-2-((2-(cyclohexylamino)-2-oxo-1-Shaabani-Maleki/07049c69d80327f311c62f2709e15f33666b6c2d]([Link]
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Vibrational spectroscopy of Methyl benzoate. Royal Society of Chemistry. Available at: [Link]
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Yang, C., Xia, W., Zhang, X., Li, B., & Gou, B. (2007). Methyl 4-[(1-methylcyclopent-3-en-1-yl)carbonyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 63(11), o4729. Available at: [Link]
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Methyl 3-(1-cyanoethyl)benzoate. PubChem. Available at: [Link]
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Chen, Y., Liu, Y., Wang, C., Li, C., & Zhang, H. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. Available at: [Link]
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Benzoic acid, (2-(cyclopentylamino)-1-methyl)ethyl ester, hydrochloride. PubChemLite. Available at: [Link]
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Tallei, T. E., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at: [Link]
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METHYL BENZOATE. precisionFDA. Available at: [Link]
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Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. (2023). MDPI. Available at: [Link]
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1-Methylethyl cyclopentanecarboxylate. PubChem. Available at: [Link]
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Editorial on the Special Issue “Methyl-Containing Pharmaceuticals”. (2024). MDPI. Available at: [Link]
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Solved 6. The following IR spectra are from methyl benzoate,... (2021). Chegg.com. Available at: [Link]
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Methyl Benzoate. The Merck Index Online. Available at: [Link]
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Pharmaceutical applications of 1,5-benzodiazepines. (2022). ResearchGate. Available at: [Link]
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Preparation of methyl benzoate (benzoic acid methyl ester). PrepChem.com. Available at: [Link]
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Toxicology and safety data sheet (SDS) for Methyl (1-cyclopentylethylamino)benzoate
An In-Depth Technical Guide to the Predictive Toxicology and Safe Handling of Methyl (1-cyclopentylethylamino)benzoate
Executive Summary & Statement of Autonomy
This document provides a comprehensive toxicological and safety assessment for Methyl (1-cyclopentylethylamino)benzoate. A thorough search of scientific literature and regulatory databases reveals a significant data gap, with no dedicated Safety Data Sheet (SDS) or toxicological studies publicly available for this specific molecule.
In accordance with the core directive of full editorial control, this guide deviates from a standard SDS template. Instead, it adopts a predictive, first-principles approach grounded in the expertise of a Senior Application Scientist. We will construct a robust safety and handling framework by employing a structure-activity relationship (SAR) and read-across analysis. This involves dissecting the molecule into its core functional components—the methyl anthranilate backbone and the N-substituted cyclopentylethyl group—and leveraging the well-documented toxicological profiles of structurally similar analogues.
This guide is designed for researchers, scientists, and drug development professionals. It explains not only what precautions to take but why they are necessary, fostering a deeper understanding of chemical safety in a data-poor context. All recommendations are based on the principle of ALARP (As Low As Reasonably Practicable) for chemical exposure until empirical data can be generated.
Chemical Identity and Structural Analysis for Read-Across
To build a predictive model, we must first understand the subject molecule's structure and identify appropriate analogues.
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Subject Molecule: Methyl (1-cyclopentylethylamino)benzoate
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Molecular Formula: C₁₅H₂₁NO₂
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Key Structural Features:
-
Methyl Anthranilate Core: A benzene ring with an ester (-COOCH₃) and an amino (-NH-) group in the ortho position. This core is known for its use in fragrances and as a starting material in synthesis.
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N-Alkyl Substituent: A bulky, lipophilic 1-cyclopentylethyl group attached to the nitrogen atom. This group significantly increases the molecule's size and fat-solubility compared to its parent, methyl anthranilate.
-
Chosen Analogues for Read-Across:
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Methyl Anthranilate (CAS 134-20-3): The parent molecule. Its data provides a baseline for the toxicity of the core structure. It is generally regarded as having low acute toxicity but can be an eye and skin irritant.
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N-Ethylanthranilic acid (CAS 2612-81-9): While an acid and not an ester, this analogue provides insight into how N-alkylation can affect the properties of the amino-benzoic core.
-
Cyclohexylamine (CAS 108-91-8): While not a perfect match, data on this cyclic amine can provide insights into the potential hazards of the bulky alkylamine portion of the molecule, particularly regarding skin sensitization and corrosivity.
The central hypothesis of this guide is that the toxicological profile of Methyl (1-cyclopentylethylamino)benzoate will be dominated by the properties of the methyl anthranilate core, but modulated by the increased lipophilicity and steric bulk of the N-alkyl group, potentially increasing skin/membrane interactions.
Predictive Hazard Identification and GHS Classification
Based on the read-across analysis, a provisional GHS (Globally Harmonized System) classification is proposed. This is a conservative estimate designed to ensure user safety in the absence of direct data.
| Hazard Class | Predicted Classification | Rationale and Justification |
| Acute Toxicity (Oral) | Category 5 or Unclassified | Methyl anthranilate exhibits a very low acute oral toxicity (LD50 > 5000 mg/kg in rats). The addition of the alkyl group is unlikely to increase toxicity to a high level. However, it should be treated as potentially harmful if swallowed until tested. |
| Skin Corrosion/Irritation | Category 2 | Methyl anthranilate can be a mild skin irritant. Increased lipophilicity from the N-alkyl group may enhance skin penetration, justifying a more cautious classification as a skin irritant (Warning: Causes skin irritation). |
| Serious Eye Damage/Eye Irritation | Category 2A | Methyl anthranilate is a known eye irritant. This property is unlikely to be diminished by the N-alkylation. Therefore, the compound should be considered to cause serious eye irritation (Warning: Causes serious eye irritation). |
| Skin Sensitization | Category 1 | This is a critical point of caution. While methyl anthranilate itself is not a strong sensitizer, N-alkylation of aromatic amines can sometimes introduce or enhance sensitization potential. Given the lack of data, it is prudent to assume the substance may cause an allergic skin reaction (Warning: May cause an allergic skin reaction). |
| Hazardous to the Aquatic Environment | Category 2 or 3 | Many aromatic amines and esters show some level of aquatic toxicity. The predicted low water solubility and potential for bioaccumulation warrant a classification as toxic or harmful to aquatic life. |
Predictive Toxicological Profile: A Mechanistic View
ADME (Absorption, Distribution, Metabolism, Excretion) Considerations
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Absorption: The molecule's increased lipophilicity suggests it will be readily absorbed through the skin (dermal route) and the gut (oral route). Inhalation of aerosols or dust would also lead to rapid absorption in the lungs.
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Distribution: Due to its fat-soluble nature, the compound may distribute into fatty tissues.
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Metabolism: The primary metabolic pathways are predicted to be:
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Ester Hydrolysis: The methyl ester group will likely be hydrolyzed by carboxylesterases in the liver and blood plasma to form the corresponding carboxylic acid, which is more water-soluble and easier to excrete.
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N-Dealkylation or Oxidation: The N-alkyl group may undergo oxidative metabolism via cytochrome P450 enzymes.
-
-
Excretion: The more polar metabolites will be primarily excreted via the urine.
Local and Systemic Effects
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Skin & Eyes: The primary hazard is expected to be local irritation upon direct contact. As an aromatic amine, the potential for skin sensitization is the most significant concern for researchers who may handle the compound frequently. Sensitization is an immune response that, once initiated, can cause a severe allergic reaction upon subsequent, even minimal, exposure.
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Systemic Effects: At high doses, systemic effects could potentially target the liver (due to metabolic activity) or the central nervous system, but this is speculative. The low predicted acute toxicity suggests single, low-dose exposures are unlikely to cause significant systemic harm.
Risk Management and Safe Handling Protocols
A proactive risk management strategy is essential. The "Hierarchy of Controls" is the authoritative framework for mitigating exposure.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over personal protective equipment.
Engineering Controls
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Primary Containment: All handling of the solid compound or its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE)
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Hand Protection: Use chemically resistant gloves. Nitrile gloves (minimum thickness of 5 mil or 0.13 mm) are a suitable choice for incidental contact. For extended handling or immersion, heavier-duty gloves such as Viton™ or a nitrile/neoprene blend should be considered. Always check the glove manufacturer's breakthrough time data.
-
Eye Protection: Chemical safety goggles that form a seal around the eyes are mandatory. Standard safety glasses are insufficient.
-
Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required.
Handling, Storage, and Spill Procedures
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Handling: Avoid creating dust when handling the solid. Use a micro-spatula and weigh the material onto creased weigh paper or directly into a tared vessel inside the fume hood.
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from strong oxidizing agents.
-
Spill Response:
-
Small Spill (<1 g): Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the mixture into a labeled waste container.
-
Large Spill: Evacuate the area and contact institutional Environmental Health & Safety (EHS).
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Experimental Protocol: Workflow for Safe Solution Preparation
This protocol provides a self-validating system for preparing solutions, minimizing exposure at each step.
Caption: A step-by-step workflow for the safe preparation of solutions from a solid powder.
Detailed Steps:
-
Preparation: Before handling the compound, ensure you are wearing all required PPE (lab coat, goggles, gloves). Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
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Weighing: Place an analytical balance inside the fume hood. Tare your chosen vessel (e.g., a beaker or flask). Carefully transfer the solid Methyl (1-cyclopentylethylamino)benzoate from its stock bottle to the vessel using a spatula.
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Solubilization: Using a pipette, add a small amount of the desired solvent to the vessel to wet the powder, which prevents it from becoming airborne. Add the remaining solvent to reach the target volume/concentration. Mix using a magnetic stirrer or gentle swirling.
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Transfer and Labeling: Transfer the final solution to a suitable, sealable storage container. Immediately label the container with the full chemical name, precise concentration, solvent, preparation date, your initials, and the predicted GHS pictograms (e.g., irritant, health hazard).
-
Decontamination: Decontaminate the spatula and the weighing vessel. Wipe down the surface of the balance and the fume hood sash and work surface with an appropriate solvent. Dispose of all contaminated disposable materials (e.g., weigh paper, wipes, gloves) into the designated solid hazardous waste stream.
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Final Step: Once the work area is clean, remove your PPE as per laboratory protocol, washing hands thoroughly afterward.
Conclusion
Methyl (1-cyclopentylethylamino)benzoate is a compound with no established toxicological profile. This guide provides the necessary framework for its safe handling by employing a conservative, science-based predictive analysis. The primary hazards are anticipated to be skin and eye irritation, with a notable potential for skin sensitization. All handling must be conducted under the assumption that the compound is hazardous, using stringent engineering controls and appropriate personal protective equipment. The generation of empirical toxicological data, starting with in vitro assays for irritation and sensitization, is strongly recommended to validate and refine this predictive assessment.
References
Note: As no direct data exists for the target compound, these references support the read-across analysis by providing authoritative data on the chosen analogues.
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**PubChem. (n.d.). Methyl anthranilate. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]
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**U.S. Environmental Protection Agency. (2005). Methyl Anthranilate; Reregistration Eligibility Decision (RED) Fact Sheet. EPA-738-F-05-003. Retrieved February 12, 2024, from [Link] (Note: Direct deep link may change; search for "Methyl Anthranilate RED" on EPA.gov).
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**PubChem. (n.d.). N-Ethylanthranilic acid. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]
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**PubChem. (n.d.). Cyclohexylamine. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]
An In-Depth Technical Guide to the Thermodynamic Stability of Methyl (1-cyclopentylethylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of Methyl (1-cyclopentylethylamino)benzoate, a compound of interest in pharmaceutical research. We will delve into both theoretical and experimental approaches, emphasizing the causality behind experimental design and the importance of self-validating protocols. This document is intended to serve as a practical resource for scientists and researchers, offering field-proven insights into establishing a robust stability profile for this and similar molecules.
Introduction: The Imperative of Thermodynamic Stability in Drug Development
The journey of a drug candidate from discovery to market is fraught with challenges, a significant one being the inherent stability of the molecule. Thermodynamic stability, a measure of a system's energy state relative to its constituent parts, dictates the propensity of a drug substance to degrade over time. For Methyl (1-cyclopentylethylamino)benzoate, understanding its thermodynamic landscape is not merely a regulatory formality but a critical step in ensuring that the formulated drug product maintains its intended quality, purity, and potency throughout its lifecycle.
Forced degradation studies are a important part of this process, providing crucial insights into potential degradation pathways and the intrinsic stability of the molecule.[1][2] These studies, conducted under conditions more severe than accelerated stability testing, help in the development and validation of stability-indicating analytical methods.[1][2] The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), mandate these studies to identify degradation products and understand the chemical behavior of the drug substance.[1][3]
This guide will navigate the multifaceted approach to characterizing the thermodynamic stability of Methyl (1-cyclopentylethylamino)benzoate, from foundational principles to advanced analytical techniques.
Molecular Profile: Methyl (1-cyclopentylethylamino)benzoate
To comprehend the stability of Methyl (1-cyclopentylethylamino)benzoate, we must first consider its structural features. The molecule consists of a benzoate ester, a secondary amine, and a cyclopentylethyl substituent. Each of these functional groups presents potential sites for chemical degradation.
-
Benzoate Ester: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding benzoic acid and the corresponding alcohol.
-
Secondary Amine: The amine group can be a site for oxidation, leading to the formation of various degradation products.
-
Cyclopentylethyl Group: While generally stable, the aliphatic portion of the molecule could be susceptible to oxidation under harsh conditions.
Understanding these potential liabilities is the first step in designing a comprehensive stability testing program.
Theoretical Assessment of Thermodynamic Stability
Before embarking on extensive experimental work, computational chemistry offers a powerful tool for predicting the thermodynamic stability of organic molecules.[4][5]
Computational Approaches
Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic structure and thermodynamic properties of Methyl (1-cyclopentylethylamino)benzoate and its potential degradation products.[4] These calculations can provide valuable estimates of:
-
Enthalpy of Formation (ΔHf): The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.
-
Gibbs Free Energy of Formation (ΔGf): A measure of the spontaneity of the formation of a compound.
-
Bond Dissociation Energies (BDEs): The energy required to break a specific bond homolytically. Lower BDEs can indicate potential points of instability.[6][7]
While computational predictions require experimental validation, they are invaluable for prioritizing experimental efforts and gaining initial insights into the molecule's stability.[5][8]
Experimental Determination of Thermodynamic Stability
A robust experimental plan is essential for a thorough evaluation of thermodynamic stability. This typically involves a combination of forced degradation studies and calorimetric measurements.
Forced Degradation Studies: Unveiling Degradation Pathways
Forced degradation, or stress testing, is a cornerstone of stability assessment.[1] The objective is to intentionally degrade the drug substance to identify potential degradation products and establish degradation pathways.[3][9] This information is critical for developing and validating stability-indicating analytical methods.[1][9]
According to ICH Q1A(R2) guidelines, stress testing should include exposure to:[3]
-
Acid and Base Hydrolysis: Investigates susceptibility to degradation in acidic and basic environments.
-
Oxidation: Assesses the impact of oxidative stress.
-
Thermal Degradation: Evaluates stability at elevated temperatures.[9][10]
-
Photodegradation: Determines sensitivity to light exposure.[9]
The goal is to achieve a target degradation of 5-20% to ensure that the degradation products can be reliably detected and quantified.[3][10]
Objective: To identify the degradation products and pathways of Methyl (1-cyclopentylethylamino)benzoate under various stress conditions.
Materials:
-
Methyl (1-cyclopentylethylamino)benzoate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Forced degradation chamber (for thermal and photolytic stress)
Methodology:
-
Sample Preparation: Prepare a stock solution of Methyl (1-cyclopentylethylamino)benzoate at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[10]
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).
-
Neutralize the solution with 0.1 N NaOH.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified duration.
-
Neutralize the solution with 0.1 N HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H2O2.
-
Keep the mixture at room temperature for a specified duration.
-
-
Thermal Degradation:
-
Place a solid sample of Methyl (1-cyclopentylethylamino)benzoate in a controlled temperature oven (e.g., 80°C) for a specified duration.
-
Dissolve the stressed sample in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.[11][12]
-
Use a mass spectrometer (MS) detector coupled with the HPLC to identify the mass of the degradation products.[11][12]
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to further elucidate the structure of significant degradation products.[11]
-
Sources
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- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. synergybioscience.com [synergybioscience.com]
Methodological & Application
Step-by-step synthesis of Methyl (1-cyclopentylethylamino)benzoate
This response is structured as a formal Application Note designed for professional research scientists. It focuses on the synthetic methodology (Reductive Amination) required to construct the target molecule, emphasizing reaction mechanism, safety, and purification.
Abstract & Strategic Overview
The synthesis of Methyl (1-cyclopentylethylamino)benzoate involves the N-alkylation of a methyl aminobenzoate core with a hindered secondary alkyl group (1-cyclopentylethyl). Direct alkylation with halides is often prone to over-alkylation and elimination side reactions. Therefore, the preferred synthetic strategy is Reductive Amination .
This protocol utilizes Cyclopentyl methyl ketone and Methyl aminobenzoate (ortho, meta, or para isomer depending on the specific target) as the starting materials. The reaction proceeds through the formation of a ketimine intermediate, followed by selective reduction using Sodium triacetoxyborohydride (STAB) . STAB is selected over Sodium cyanoborohydride due to its lower toxicity and superior selectivity for imines in the presence of esters, preventing unwanted reduction of the benzoate moiety.
Reaction Mechanism & Pathway
The synthesis follows a stepwise mechanism:
-
Condensation: The amine (Methyl aminobenzoate) attacks the carbonyl of Cyclopentyl methyl ketone under chemically dehydrating conditions (acid catalysis) to form a ketimine (Schiff base).
-
Protonation: The imine is protonated to increase electrophilicity.
-
Reduction: The hydride source (STAB) selectively reduces the iminium ion to the secondary amine.
Visualizing the Synthetic Pathway
The following diagram illustrates the reaction flow and critical control points.
Figure 1: Convergent synthesis via reductive amination using Sodium Triacetoxyborohydride (STAB).
Experimental Protocol
Reagents and Materials
| Reagent | Equiv. | Role | Key Property |
| Methyl Aminobenzoate | 1.0 | Nucleophile | Limiting Reagent |
| Cyclopentyl Methyl Ketone | 1.2 - 1.5 | Electrophile | Excess drives equilibrium |
| Sodium Triacetoxyborohydride | 1.5 - 2.0 | Reductant | Mild, selective for imines |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Activates carbonyl/imine |
| 1,2-Dichloroethane (DCE) | Solvent | Solvent | Aprotic, good solubility |
Step-by-Step Methodology
Step 1: Imine Formation (In Situ)
-
Equip a dry reaction vessel with a magnetic stir bar and a nitrogen inlet.
-
Dissolve Methyl aminobenzoate (1.0 equiv) in 1,2-Dichloroethane (DCE) (concentration ~0.2 M).
-
Add Cyclopentyl methyl ketone (1.2 equiv) followed by Acetic Acid (1.5 equiv).
-
Stir the mixture at room temperature for 30–60 minutes. Note: Formation of the ketimine may be slow due to steric hindrance from the cyclopentyl group; monitoring by TLC is recommended.
Step 2: Selective Reduction
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes. Caution: Mild gas evolution (hydrogen) may occur.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12–24 hours under nitrogen. Monitor consumption of the starting amine by HPLC or TLC.
Step 3: Work-up and Isolation
-
Quench the reaction by carefully adding saturated aqueous Sodium Bicarbonate (NaHCO₃) solution until pH ~8.
-
Extract the aqueous layer with Dichloromethane (DCM) (3 x volumes).
-
Combine organic layers and wash with Brine .
-
Dry over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude oil typically contains excess ketone and unreacted amine.
-
Purify via Flash Column Chromatography using a gradient of Hexanes/Ethyl Acetate (e.g., 95:5 to 80:20).
-
Isolate the product as a viscous oil or low-melting solid (depending on the isomer).
Critical Quality Attributes (CQA) & Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Expected Signature | Mechanistic Insight |
| 1H-NMR | Doublet (~1.1 ppm) for methyl group on the linker. Multiplet (~3.5-4.0 ppm) for the CH-N proton. | Confirms the N-alkylation and the integrity of the cyclopentyl ring. |
| IR Spectroscopy | ~1720 cm⁻¹ (Ester C=O), ~3350 cm⁻¹ (Secondary Amine N-H). | Verifies retention of the ester and formation of the secondary amine. |
| HRMS | [M+H]+ peak matching calculated mass. | Confirms molecular formula and absence of over-alkylation. |
Stereochemical Considerations
The product contains a chiral center at the 1-position of the ethyl group. The protocol described yields a racemic mixture . If a specific enantiomer is required, the synthesis must be adapted to use a chiral amine auxiliary or asymmetric hydrogenation catalysts (e.g., Iridium-phosphoramidite complexes), though this is significantly more complex.
Safety & Compliance (HSE)
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas (flammable). Handle in a fume hood. Keep dry.
-
Chlorinated Solvents (DCE/DCM): Toxic and potential carcinogens. Use appropriate PPE (fluoroelastomer gloves recommended) and engineering controls.
-
Regulatory Status: While methyl aminobenzoates are common chemical intermediates, researchers must verify that the specific isomer and derivative do not fall under specific local controls for precursor chemicals. This protocol is strictly for legitimate research and development purposes.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link
-
PubChem. (n.d.).[1][2] "Methyl benzoate - Compound Summary." National Library of Medicine. Link
Sources
Recrystallization and purification protocols for amino benzoates
Abstract & Scope
The purity of amino benzoate esters (e.g., Benzocaine, Procaine, Tetracaine) is critical for their efficacy and safety as local anesthetics. Impurities such as unreacted p-nitro compounds, oxidation byproducts, and hydrolyzed p-aminobenzoic acid (PABA) can induce toxicity or allergic sensitization. This guide provides field-proven protocols for the purification of amino benzoates, distinguishing between neutral ester recrystallization (solvent/anti-solvent) and hydrochloride salt formation .
Physicochemical Basis of Purification
Successful isolation relies on exploiting the amphoteric nature of the amino group and the lipophilicity of the ester tail.
Solubility Profiles
| Compound Form | Water Solubility | Organic Solubility (EtOH, Et2O) | Purification Strategy |
| Free Base (e.g., Benzocaine) | Low / Sparingly Soluble | High | Solvent/Anti-solvent Recrystallization (Ethanol/Water). |
| HCl Salt (e.g., Procaine HCl) | High | Moderate to Low | Precipitation via non-polar anti-solvent (Ether/Acetone) or cooling. |
| Impurity: PABA | Moderate (pH dependent) | High | Alkaline Wash (converts to soluble benzoate salt). |
The "Oiling Out" Phenomenon
Amino benzoates have relatively low melting points (Benzocaine
Pre-Purification: The Acid-Base Wash
Critical Step: Before recrystallization, chemical impurities must be removed via liquid-liquid extraction. Recrystallization alone is often insufficient to remove PABA due to co-crystallization.
Workflow:
-
Dissolve crude amino benzoate in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Wash 1 (Alkaline): Wash with 10% Sodium Carbonate (
). -
Wash 2 (Neutral): Wash with Brine (
) to remove residual base and dry the organic layer. -
Evaporation: Remove solvent to yield the "Pre-Purified Solid."
Protocol A: Recrystallization of Neutral Esters (Benzocaine)
Target: Ethyl 4-aminobenzoate (Benzocaine) Method: Mixed-Solvent Recrystallization (Ethanol/Water)
Materials
-
Crude Benzocaine (Pre-purified)
-
Solvent: Ethanol (95% or Absolute)
-
Anti-solvent: Distilled Water
-
Activated Charcoal (Norit)
-
Hot plate, Erlenmeyer flasks, Buchner funnel
Step-by-Step Procedure
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot Ethanol (
) to dissolve.-
Note: Use a steam bath or water bath; avoid open flame due to flammability.
-
-
Decolorization (Optional): If the solution is yellow/brown (oxidation products), add activated charcoal (1-2% w/w). Boil gently for 2 minutes.
-
Caution: Never add charcoal to a superheated solution; it will foam over. Cool slightly first.
-
-
Hot Filtration: Filter through a pre-warmed Buchner funnel (or fluted filter paper) to remove charcoal and insoluble particulates. Return filtrate to a clean flask.
-
Cloud Point Induction: Maintain filtrate at boiling. Add hot distilled water dropwise via pipette.
-
Stop: The moment a permanent turbidity (cloudiness) persists.
-
Clear: Add a few drops of Ethanol to just clear the solution again.
-
-
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed .
-
Deep Cooling: Once at room temperature, place in an ice bath (
) for 15 minutes to maximize yield. -
Isolation: Filter crystals via vacuum filtration. Wash with cold 50% Ethanol/Water.
-
Drying: Air dry or vacuum dry at
.
Protocol B: Salt Formation & Purification (Procaine HCl)
Target: Procaine Hydrochloride Method: Anhydrous Precipitation
Many amino benzoates are oils at room temperature (e.g., Procaine base) or require salt formation for bioavailability.
Step-by-Step Procedure
-
Solvation: Dissolve the amino benzoate base in a small volume of dry Ethanol or dry Diethyl Ether.
-
Acidification:
-
Precipitation: The hydrochloride salt is insoluble in ether and will precipitate immediately as a white solid.
-
Recrystallization of Salt:
Process Visualization
General Purification Workflow
The following diagram illustrates the decision logic between the Free Base and Salt pathways.
Figure 1: Decision tree for purification based on the desired final physicochemical form.
Quality Control & Validation
Every batch must be validated against standard metrics.
| Test | Acceptance Criteria (Benzocaine) | Method |
| Melting Point | Capillary Method | |
| TLC Purity | Single spot ( | Silica Gel 60 F254Mobile Phase: Hexane:Ethyl Acetate (3:1) |
| Appearance | White crystalline needles | Visual Inspection |
| IR Spectroscopy | N-H stretch ( | FTIR (KBr Pellet) |
Troubleshooting "Oiling Out"
If the product forms an oil layer upon water addition:
-
Reheat until the oil redissolves.
-
Add a small amount of Ethanol .[1]
-
Seed the solution with a pure crystal of the target compound.
-
Cool more slowly (wrap flask in a towel).
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amino benzoate synthesis and recrystallization).
-
Cohen, J. B. (1920). Practical Organic Chemistry. Macmillan. (Foundational protocols for Benzocaine preparation).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2337, Benzocaine. (Physicochemical property verification).
-
Adams, R., et al. (1941). Organic Syntheses, Coll. Vol. 1. (Specific reference for p-aminobenzoic acid derivatives).
-
BenchChem. (2025).[7] Synthesis of Procaine Hydrochloride from p-Nitrobenzoyl Chloride. (Protocol for salt formation).[7][8][9]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. US3037046A - Benzocaine process - Google Patents [patents.google.com]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. pubs.acs.org [pubs.acs.org]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. rubingroup.org [rubingroup.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
Application Note: Storage and Handling of Light-Sensitive Benzoate Esters
Introduction
Benzoate esters are a class of organic compounds widely utilized in the pharmaceutical, cosmetic, and food industries as preservatives, plasticizers, and fragrance ingredients. Despite their general chemical stability, many benzoate esters exhibit sensitivity to light, particularly in the ultraviolet (UV) spectrum. Exposure to light can initiate photodegradation, leading to a loss of potency, altered physical properties, and the formation of potentially harmful degradants.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage and handling of light-sensitive benzoate esters to ensure their integrity, stability, and safety. Furthermore, it outlines detailed protocols for assessing their photostability in accordance with international guidelines.
The "Why": Understanding the Photodegradation of Benzoate Esters
The photosensitivity of benzoate esters is rooted in their chemical structure, which allows for the absorption of photons, leading to electronically excited states. These excited molecules can then undergo various photochemical reactions, resulting in degradation. The primary mechanisms of photodegradation for benzoate esters include:
-
Photoenolization: Certain benzoate esters can undergo intramolecular hydrogen abstraction to form photoenols, which are transient species that can then react further.[2]
-
Hydrogen Abstraction: In the presence of a hydrogen-donating solvent or other molecules, excited benzoate esters can abstract a hydrogen atom, initiating a radical chain reaction.[3]
-
Cycloaddition: With certain unsaturated compounds, excited benzoate esters can undergo [2+2] cycloaddition reactions.[3]
-
Homolytic Cleavage: High-energy UV light can induce the breaking of bonds within the benzoate ester molecule, leading to the formation of free radicals that can propagate further degradation.
These degradation pathways can be influenced by several factors, including the wavelength and intensity of the light source, the presence of oxygen, the solvent system, and the specific chemical structure of the benzoate ester. For instance, the presence of a photosensitizer can accelerate the degradation of benzyl benzoate when exposed to sunlight.[1]
Core Principles for Storage and Handling
To mitigate the risks associated with photodegradation, a systematic approach to the storage and handling of light-sensitive benzoate esters is essential. The following principles are based on established best practices for handling photosensitive chemicals.
Storage Conditions
Proper storage is the first line of defense against photodegradation. The following table summarizes the key storage requirements:
| Parameter | Recommendation | Rationale |
| Containers | Use amber glass bottles or vials, or containers made of opaque materials. For highly sensitive compounds, wrapping the container in aluminum foil provides an additional layer of protection. | Amber glass effectively blocks most UV and short-wavelength visible light, which are the primary drivers of photodegradation.[4] |
| Temperature | Store at the temperature recommended on the product's safety data sheet (SDS). Typically, this is in a cool, dry place away from direct heat sources. | While light is the primary concern, elevated temperatures can accelerate chemical degradation reactions, including those initiated by light. |
| Atmosphere | For particularly sensitive esters or for long-term storage, consider purging the container with an inert gas (e.g., nitrogen or argon) before sealing. | Oxygen can participate in photo-oxidative degradation pathways, leading to a more complex mixture of degradants. |
| Location | Store in a designated, well-ventilated cabinet or storage area away from direct sunlight and strong artificial light sources.[5] | This minimizes accidental exposure to light during routine laboratory operations. |
Handling Procedures
When working with light-sensitive benzoate esters, it is crucial to minimize their exposure to light at every step.
-
Work Area: Whenever possible, handle these compounds in a dimly lit area or under red or yellow light, which has a longer wavelength and is less energetic.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including UV-blocking safety glasses, gloves, and a lab coat.
-
Aliquoting: If a large stock of a benzoate ester is to be used over time, it is advisable to prepare smaller aliquots. This practice minimizes the repeated exposure of the entire stock to light and potential contaminants each time it is used.
-
During Experiments: When conducting experiments, cover flasks, beakers, and other vessels containing the benzoate ester with aluminum foil or use amber-colored glassware.
Protocols for Photostability Testing
Assessing the photostability of benzoate esters is a critical step in drug development and formulation to ensure product quality and safety. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines for photostability testing, specifically in document Q1B.[6]
Overview of ICH Q1B Photostability Testing
The ICH Q1B guideline outlines a systematic approach to photostability testing, which includes both forced degradation studies and confirmatory studies.[6][7]
-
Forced Degradation Studies: These studies are designed to deliberately degrade the sample to evaluate its overall photosensitivity, identify potential degradation products, and develop and validate analytical methods.[6][7]
-
Confirmatory Studies: These are performed under standardized conditions to determine the photostability characteristics of the drug substance or product and to identify the need for light-protective packaging and labeling.[6]
The following diagram illustrates the workflow for photostability testing according to ICH Q1B.
Caption: A systematic approach to photostability testing.
Experimental Protocol: Forced Photodegradation Study
This protocol outlines a general procedure for conducting a forced photodegradation study on a benzoate ester.
Objective: To induce degradation of the benzoate ester to identify degradation products and validate an analytical method.
Materials:
-
Benzoate ester sample
-
Solvent (e.g., methanol, acetonitrile, or a formulation blank)
-
Chemically inert and transparent containers (e.g., quartz cuvettes or vials)[7]
-
Photostability chamber equipped with a light source compliant with ICH Q1B (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)[7]
-
Calibrated radiometer/lux meter
-
Dark control sample wrapped in aluminum foil
-
HPLC-UV/DAD or GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of the benzoate ester in the chosen solvent at a known concentration. Place the solution in the transparent containers. Prepare a dark control sample by wrapping an identical container in aluminum foil.[8]
-
Exposure: Place the samples and the dark control in the photostability chamber. Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6][7]
-
Sampling: Withdraw aliquots of the exposed and dark control samples at appropriate time intervals.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV or GC-MS) to quantify the amount of the parent benzoate ester and detect the formation of any degradation products.
Analytical Methodologies
The choice of analytical technique is crucial for accurately assessing the photostability of benzoate esters. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed methods.[9]
3.3.1. HPLC-UV Method for Quantification
Principle: This method separates the benzoate ester from its degradation products based on their differential partitioning between a stationary phase and a mobile phase. The concentration is quantified by measuring the absorbance of UV light.
Typical HPLC Parameters:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by the UV absorbance maximum of the specific benzoate ester (typically around 230-270 nm). |
| Injection Volume | 10-20 µL |
Sample Preparation for HPLC:
-
Dilute the sample from the photostability study with the mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
3.3.2. GC-MS Method for Identification of Degradation Products
Principle: This technique separates volatile and semi-volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio. It is particularly useful for identifying unknown degradation products.
Typical GC-MS Parameters:
| Parameter | Specification |
| Column | A non-polar or medium-polarity capillary column (e.g., HP-5ms). |
| Carrier Gas | Helium |
| Injection Mode | Split or splitless, depending on the concentration of the analytes. |
| Temperature Program | An optimized temperature ramp to ensure good separation of all components. |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Sample Preparation for GC-MS:
-
For aqueous samples, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) may be necessary to extract the benzoate ester and its degradation products.
-
The organic extract is then concentrated and may require derivatization to improve the volatility of polar degradation products before injection.
Data Interpretation and Reporting
The data from photostability studies should be carefully analyzed to determine the extent of degradation and the nature of the degradation products.
-
Quantitative Analysis: Calculate the percentage of the remaining benzoate ester at each time point compared to the initial concentration and the dark control.
-
Qualitative Analysis: Identify the major degradation products using techniques like mass spectrometry.
-
Reporting: The results should be summarized in a comprehensive report that includes the experimental conditions, analytical methods, and a discussion of the photostability of the benzoate ester.
The following diagram illustrates a typical decision-making process based on the outcomes of photostability testing.
Caption: Decision-making based on photostability testing results.
Conclusion
The light sensitivity of benzoate esters necessitates careful consideration of their storage and handling to maintain their quality, efficacy, and safety. By understanding the fundamental principles of photodegradation and implementing robust storage and handling protocols, researchers and drug development professionals can minimize the risk of product degradation. Adherence to established guidelines for photostability testing, such as ICH Q1B, is essential for regulatory compliance and for ensuring that products are adequately protected from the deleterious effects of light exposure.
References
- Kirschmayr, R., et al. (1982). Generation of yellow products during UV-curing of various photoinitiators. Journal of Photochemistry, 20(2), 145-155.
- Yang, N. C., & Shani, A. (1968). Photochemical reactions of methyl benzoate.
- W. Arthur Green. (2010).
- Peter, J., & Scaiano, J. C. (2005). Photoenolization of 2-(2-Methyl Benzoyl) Benzoic Acid, Methyl Ester: Effect of E Photoenol Lifetime on the Photochemistry. The Journal of Organic Chemistry, 70(7), 2736–2743.
- BenchChem. (2025).
- Wang, R., et al. (2021). Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. Chinese Journal of Pharmaceutical Analysis, 41(5), 823-829.
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products.
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IAGIM. (n.d.). Photostability. Retrieved from [Link]
- Thermo Fisher Scientific. (2023).
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- Asian Journal of Applied Science and Technology. (2018).
- Agilent. (2021). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – pupil guide. Retrieved from [Link]
- ResearchGate. (2011). PHOTOCATALYTIC DEGRADATION OF LINEAR ALKYL BENZENE SOLFUNATE FROM AQUEOUS SOLUTION BY TIO NANOPARTICLES.
- Royal Society of Chemistry. (2022). Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp 3 )–H fluorinations. Chemical Science, 13(46), 13783–13791.
- DiVA. (2022). Analytical Methods for High Molecular Weight UV Stabilizers.
- ACG Publications. (2020). Certification of sodium benzoate solution reference material by HPLC-UV, LC-MS/MS and UV-VIS-NIR spectrophotometry for food and. Journal of Chemical Metrology, 14(1), 1-10.
- ResearchGate. (2019).
- Vaia. (n.d.).
- Pharmaguideline. (2015). Protection of Light Sensitive Products.
- YouTube. (2021).
- IJSDR. (2021).
- Journal of the American Oil Chemists' Society. (1983).
- Ataman Kimya. (n.d.).
- MDPI. (2023).
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- Chem LibreTexts. (2020). 22.6: Ester Chemistry.
- ACS Publications. (2024). Photoinitiated Degradation Kinetics of the Organic UV Filter Oxybenzone in Solutions and Aerosols: Impacts of Salt, Photosensitizers, and the Medium.
- AZoM. (2015).
- Wikipedia. (n.d.).
- National Institute of Standards and Technology. (n.d.).
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Troubleshooting & Optimization
Identification of common impurities in Methyl (1-cyclopentylethylamino)benzoate synthesis
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A Guide to Identifying and Mitigating Common Impurities
Welcome to the Technical Support Center for the synthesis of Methyl (1-cyclopentylethylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this synthetic process. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
The synthesis of Methyl (1-cyclopentylethylamino)benzoate, a tertiary amine, is typically achieved through a reductive amination reaction. This process involves the condensation of a primary amine, Methyl 4-aminobenzoate, with a ketone, cyclopentyl methyl ketone, to form an imine intermediate, which is subsequently reduced to the final product. While this is a robust and widely used method, awareness of potential side reactions and impurity formation is crucial for ensuring the final product's purity and quality.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of Methyl (1-cyclopentylethylamino)benzoate?
A1: The most common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual Methyl 4-aminobenzoate and cyclopentyl methyl ketone.
-
Intermediate Impurities: The imine formed from the condensation of the two starting materials can persist if the reduction step is incomplete.[2]
-
By-products from Side Reactions:
-
Alcohol By-product: The reducing agent can potentially reduce the cyclopentyl methyl ketone to 1-cyclopentylethanol. This is more likely with less selective reducing agents.[3]
-
Over-alkylation Products: While less common in this specific synthesis due to the use of a secondary amine in the making, it's a possibility in related reactions.
-
-
Reagent-related Impurities: Impurities originating from the starting materials or reagents themselves.
-
Degradation Products: The final product or intermediates may degrade under certain conditions (e.g., prolonged exposure to acid or heat).
Q2: What are the primary sources of these impurities?
A2: Understanding the origin of impurities is key to their prevention:
-
Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or a depleted reducing agent can lead to the presence of unreacted starting materials and the imine intermediate.[4]
-
Choice of Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the ketone starting material.[3][5] A milder, more selective agent like sodium triacetoxyborohydride (STAB) is often preferred as it preferentially reduces the iminium ion.[3][6]
-
Reaction Conditions:
-
pH: A mildly acidic environment (pH 4-5) is generally optimal for imine formation.[3][4] If the pH is too low, the starting amine can be protonated, rendering it non-nucleophilic.[4]
-
Water Content: Water can hydrolyze the imine intermediate, shifting the equilibrium away from product formation.[4] Using a dehydrating agent or azeotropic removal of water can mitigate this.[3]
-
-
Purity of Starting Materials: Impurities in the initial Methyl 4-aminobenzoate or cyclopentyl methyl ketone can carry through the synthesis or even interfere with the reaction.
Q3: How can I minimize the formation of these impurities?
A3: A combination of careful planning and execution is essential:
-
Optimize Reaction Conditions:
-
Reducing Agent: Employ a selective reducing agent such as sodium triacetoxyborohydride (STAB) to minimize the reduction of the starting ketone.[6][7][8]
-
Stoichiometry: Use a slight excess of the amine or a stoichiometric amount to discourage side reactions.[3]
-
pH Control: Maintain a weakly acidic pH to facilitate imine formation without deactivating the amine.[9]
-
Water Removal: Consider the use of molecular sieves or a Dean-Stark apparatus if imine formation is sluggish.[3]
-
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting materials and the formation of the product and any by-products.[7]
-
Purification: A robust purification strategy, such as column chromatography or recrystallization, is crucial for removing any remaining impurities.
Troubleshooting Guide
Q4: My reaction is incomplete, with significant amounts of starting materials remaining. What should I do?
A4: Incomplete conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters:
-
Check the Reducing Agent: The reducing agent may have degraded. Use a fresh batch or test its activity on a simpler substrate.
-
Verify Imine Formation: Before adding the reducing agent, confirm the formation of the imine intermediate. If imine formation is the issue, consider the following:
-
pH Adjustment: Ensure the pH is in the optimal range (4-5).
-
Water Scavenging: Add a dehydrating agent like magnesium sulfate or molecular sieves.
-
-
Reaction Time and Temperature: The reaction may require a longer duration or gentle heating to proceed to completion. Monitor progress by TLC or HPLC.
Q5: I'm observing an unexpected peak in my HPLC/GC-MS analysis. How can I identify it?
A5: Identifying unknown peaks is a critical part of process development. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile impurities.[10][11][12]
-
Mass Spectrometry Data: Analyze the mass spectrum of the unknown peak. The molecular ion peak will give you the molecular weight of the impurity, and the fragmentation pattern can provide clues about its structure.
-
Compare with Potential Impurities: Based on the reaction mechanism and potential side reactions, predict the structures of likely impurities and compare their expected mass spectra with the experimental data.
-
Reference Standards: If a potential impurity is commercially available, run a reference standard to confirm its identity by comparing retention times and mass spectra.
Analytical Methodologies
A robust analytical method is essential for monitoring the reaction and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a versatile technique for this purpose.
Protocol: HPLC Purity Analysis
This method is a starting point and may require optimization for your specific system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the reaction mixture or final product in the mobile phase.
Visualizing Impurity Formation
The following diagram illustrates the primary reaction pathway for the synthesis of Methyl (1-cyclopentylethylamino)benzoate and the formation of a key potential impurity.
Caption: Synthesis pathway and potential side reaction.
Summary of Common Impurities
| Impurity | Structure | Source | Analytical Detection |
| Methyl 4-aminobenzoate | C₈H₉NO₂ | Unreacted Starting Material | HPLC, GC-MS |
| Cyclopentyl methyl ketone | C₇H₁₂O | Unreacted Starting Material | HPLC, GC-MS |
| Imine Intermediate | C₁₅H₁₉NO₂ | Incomplete Reduction | HPLC, GC-MS |
| 1-Cyclopentylethanol | C₇H₁₄O | Ketone Over-reduction | GC-MS |
References
-
OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
LCGC North America. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Retrieved from [Link]
-
Labcompare. (2020, June 30). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Retrieved from [Link]
-
Restek. (2021, September 23). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]
-
PubMed. (2018). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Retrieved from [Link]
-
Myers, A. G. (n.d.). Chem 115. Retrieved from [Link]
-
ACS Publications. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
The Good Scents Company. (n.d.). cyclopentyl methyl ketone, 6004-60-0. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentyl methyl ketone. Retrieved from [Link]
-
Sciencemadness.org. (2017, April 4). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
Sources
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- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of Benzoates
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet vexing issue: baseline noise, with a specific focus on the analysis of benzoates. A stable baseline is the foundation of accurate and reproducible chromatographic results; without it, the reliability of your quantification and detection limits is compromised.[1]
This resource provides a structured, question-and-answer approach to troubleshooting. It moves beyond simple checklists to explain the scientific principles behind the problems and solutions, ensuring you can make informed decisions in your laboratory.
Section 1: Understanding the Nature of Baseline Noise
Before diving into specific problems, it's crucial to characterize the type of noise you are observing. Different noise patterns often point to different root causes.
| Noise Type | Description | Commonly Associated Causes |
| Drift | A gradual, steady rise or fall of the baseline over the course of a run.[1] | Temperature fluctuations, column bleed, mobile phase composition changes, contamination.[2] |
| Periodic Noise | Regular, repeating spikes or sinusoidal patterns (pulsations). | Pump-related issues (seals, check valves), air bubbles, inadequate mobile phase mixing.[1][3] |
| Irregular Noise | Random, high-frequency spikes and fluctuations.[2] | Detector issues (lamp, dirty flow cell), air bubbles, contamination, electronic issues.[2] |
A stable signal-to-noise ratio (S/N) is critical for determining the limit of detection (LOD) and limit of quantitation (LOQ) for your benzoate analysis.[1][4] Understanding the baseline's behavior is the first diagnostic step.
Section 2: Frequently Asked Questions & Troubleshooting Guides
Mobile Phase & System Issues
Q1: My baseline shows regular, rhythmic pulses that coincide with the pump stroke. What's happening and how do I fix it?
A1: The Cause (Pump Pulsation & Air Bubbles): This highly regular, periodic noise is a classic symptom of issues within the solvent delivery system.[3] Your HPLC pump generates a continuous flow by the rapid, reciprocating action of pistons. If there are air bubbles in the pump head or if the check valves are not functioning correctly, each pump stroke will create a pressure fluctuation instead of a smooth, constant pressure.[1] This pressure wave travels through the system to the detector, which registers it as a sinusoidal baseline. Dissolved gas in the mobile phase is a primary source of air bubbles.[1][5]
Troubleshooting Protocol:
-
Degas the Mobile Phase: Ensure your mobile phase is thoroughly degassed. While sonication is common, it is often insufficient as gases can redissolve over time.[6] Using an inline vacuum degasser or helium sparging is far more effective for preventing bubble formation.[5][7][8]
-
Purge the Pump: Systematically purge each channel of your pump according to the manufacturer's instructions. This involves drawing fresh, degassed mobile phase at a high flow rate through the purge valve to displace any trapped air bubbles in the pump heads.
-
Check for Leaks: Inspect all fittings from the solvent reservoir to the pump for any signs of leakage. A loose fitting can draw air into the system.
-
Evaluate Check Valves: If purging does not resolve the issue, a check valve may be sticking or dirty.[1] Depending on your comfort level and manufacturer guidelines, you can sonicate the check valves in isopropanol or replace them.
Q2: I'm observing a steady upward (or downward) drift in my baseline during a gradient analysis of benzoates. What should I investigate?
A2: The Cause (Mobile Phase Mismatch & Temperature): Baseline drift is often related to changes in the mobile phase's properties or temperature instability over the analysis period.[2]
-
UV Absorbance Mismatch: In a gradient run, the composition of the mobile phase entering the detector is constantly changing. If your two mobile phase components (e.g., aqueous buffer and acetonitrile) have different UV absorbance at your detection wavelength, the baseline will drift as the proportion of one solvent increases.[2] This is particularly relevant for benzoate analysis, which often uses low UV wavelengths (e.g., 220-235 nm) where solvents like methanol and certain buffers can have significant absorbance.[3][9][10]
-
Temperature Fluctuations: The refractive index of the mobile phase and the performance of detector electronics are sensitive to temperature.[2] If the column is heated but the mobile phase is not pre-heated, or if the ambient laboratory temperature changes, you can see a drifting baseline.[6][11]
-
Column Bleed/Contamination: Strongly retained compounds from previous injections can slowly elute off the column, causing a rising baseline.[2][3] Similarly, the stationary phase itself can slowly degrade ("bleed"), which is often exacerbated by aggressive mobile phases or high temperatures.
Troubleshooting Workflow:
Caption: Workflow for diagnosing baseline drift.
Experimental Protocols:
-
Mobile Phase Absorbance Check: Place each of your mobile phase components (A and B) in a UV-Vis spectrophotometer. Measure their absorbance at your method's wavelength. If they differ significantly, consider adding a small amount of the higher-absorbing component to the lower-absorbing one to balance their absorbance.
-
Systematic Column Flush: To remove contaminants, flush the column with a series of solvents. A common procedure for a C18 column is to flush with at least 20 column volumes of your mobile phase (without buffer), followed by water, then isopropanol, and finally hexane (if necessary, for very non-polar contaminants), before re-equilibrating with your mobile phase. Always ensure miscibility between flushing solvents.[12][13]
Column & Detector Issues
Q3: My baseline is noisy and erratic with random, sharp spikes. Where do I start?
A3: The Cause (Detector & Contamination): High-frequency, irregular noise often points to the detector or to particulate contamination.
-
Deteriorating Lamp: The UV lamp in the detector has a finite lifetime. As it ages, its light output can become unstable, leading to flickering that manifests as noise.[2][3][14]
-
Contaminated or Bubbled Flow Cell: The flow cell is where the mobile phase passes through the UV light path. If it becomes contaminated with precipitated buffer salts, sample components, or contains trapped air bubbles, the light will be scattered, causing significant noise.[3][7][15]
-
Contaminated Column: Particulates shedding from a contaminated or degrading column can enter the flow cell and cause random spikes.[3]
Troubleshooting Protocol:
-
Check Detector Lamp Status: Most modern HPLC software platforms have a diagnostic tool to check the lamp's energy or intensity. If the energy is low or has dropped significantly since the last check, the lamp is a likely culprit and should be replaced.
-
Flush the Flow Cell: Disconnect the column from the detector. Using a syringe or the HPLC pump at a low flow rate, flush the flow cell with filtered, HPLC-grade isopropanol or methanol to remove contaminants.[15] For stubborn contamination, a flush with 1N nitric acid may be necessary (NEVER use hydrochloric acid, as it can corrode stainless steel).[15] Always consult your detector's manual for specific cleaning recommendations.
-
Isolate the Column: To determine if the column is the source of noise, replace it with a union (a zero-dead-volume connector). Run the mobile phase through the system directly to the detector. If the baseline becomes stable, the column is the source of the contamination or degradation.[3] In this case, extensive flushing or column replacement is required.
Q4: After switching to a mobile phase containing an acetate buffer for my benzoate analysis, my baseline became very noisy. Why?
A4: The Cause (UV Cutoff & pH): This is a classic methods development issue related to the properties of your mobile phase additives.
-
UV Cutoff of Buffers: Every solvent and buffer has a "UV cutoff" wavelength, below which it absorbs a significant amount of UV light. Acetate buffers have a cutoff around 210 nm.[9] If your detection wavelength for benzoates is set at or below this value, the buffer itself will absorb strongly, leading to a high-background signal and increased noise.[7][9]
-
Benzoate pKa: Benzoic acid has a pKa of approximately 4.2. For good peak shape and retention on a reversed-phase column, the mobile phase pH should be at least 1.5-2 units below the analyte's pKa to ensure it is in its neutral, non-ionized form. A sodium acetate buffer might be operating too close to the pKa, leading to poor chromatography that can manifest as baseline instability.
Solutions & Best Practices:
-
Choose Appropriate Buffers: For low UV detection (<220 nm), phosphate buffers are often a better choice due to their lower UV cutoff. Always use high-purity, HPLC-grade buffer components and solvents to minimize impurities.[16]
-
Optimize Wavelength: While benzoates have a strong absorbance around 225-230 nm, verify the absorbance spectrum of your specific benzoate analyte. Select a wavelength that provides a good signal for your analyte while minimizing background absorbance from the mobile phase.[10]
-
Mobile Phase pH Control: For robust analysis of benzoates, a mobile phase pH around 2.5-3.0 is often ideal. This can be achieved with a phosphate buffer or by adding an acid like phosphoric acid or formic acid.
| Common Mobile Phase Additive | Typical UV Cutoff (approx.) | Comments |
| Acetonitrile | 190 nm | Excellent low-UV transparency. |
| Methanol | 205 nm | Higher cutoff than acetonitrile.[9] |
| Formate Buffer | 210 nm | Can be a source of noise at low wavelengths.[9] |
| Acetate Buffer | 210 nm | Can be a source of noise at low wavelengths.[9] |
| Phosphate Buffer | <200 nm | Generally a good choice for low UV detection. |
| Trifluoroacetic Acid (TFA) 0.1% | ~210 nm | Common ion-pairing agent, but can cause noise and drift.[9] |
Section 3: Proactive Maintenance for a Stable Baseline
Preventing baseline noise is always more efficient than troubleshooting it. Integrating these practices into your routine will save significant time and ensure data quality.
-
Use High-Purity Solvents: Always use HPLC-grade or LC-MS grade solvents and reagents. Lower-grade solvents can contain impurities that accumulate on the column or in the detector.[3][16]
-
Filter All Buffers: Always filter aqueous mobile phases and samples through a 0.45 µm or 0.22 µm filter to remove particulates that can damage the pump and column.
-
Implement Guard Columns: A guard column is a small, sacrificial column placed before the main analytical column. It traps strongly retained impurities and particulates from the sample, protecting the more expensive analytical column.[17][18]
-
Daily System Flush: At the end of each day, flush the entire system, especially the column, with a strong, un-buffered solvent (like 80:20 methanol/water) to remove any adsorbed sample components. This is particularly crucial when using salt-based buffers to prevent precipitation and corrosion.[19]
-
Keep a Logbook: Record the performance of your system (e.g., pressure, baseline noise levels) for a standard method. This historical data is invaluable for quickly identifying when a deviation from normal performance occurs.[17]
By systematically diagnosing the type of baseline disturbance and understanding its chemical and mechanical origins, you can efficiently restore your HPLC system to optimal performance and ensure the integrity of your benzoate analysis.
References
-
HPLC Repair Services: Common Causes of Baseline Noise. (2020). Overbrook Support. [Link]
-
Uncovering Overlooked Factors Behind Abnormal Baselines. (2025). Welch Materials. [Link]
-
HPLC Troubleshooting - Noisy Baseline. (2022). Shimadzu UK Limited. [Link]
-
HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019). Element Lab Solutions. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019). LCGC. [Link]
-
Shimadzu Baseline Disturbance. (2025). Shimadzu. [Link]
-
Extending HPLC Column Lifetimes: Causes of Column Contamination. (2025). Millennial Scientific. [Link]
-
Common Faults and Troubleshooting Methods in HPLC Column. (2025). Medicilon. [Link]
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HPLC Degassing methods: Inline vs Offline. (2025). Phenomenex. [Link]
-
HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. (2018). Asian Journal of Applied Science and Technology. [Link]
-
HPLC-Tip: Degassing of the mobile phase. (n.d.). Lab Bulletin. [Link]
-
5 Major causes of noise in chromatograms during HPLC analysis? (2023). Reddit. [Link]
-
Why am I getting Baseline noise in HPLC? (2016). ResearchGate. [Link]
-
Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Bischoff-Chrom. [Link]
-
HPLC Column Troubleshooting What Every HPLC User Should Know. (n.d.). Agilent. [Link]
-
Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2025). G-M-I, Inc.[Link]
-
LC UV Detector Issues. (2023). YouTube. [Link]
-
HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex. [Link]
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Strategies for separating Methyl (1-cyclopentylethylamino)benzoate from starting materials
Ticket #: 8492-CHEM-SEP Subject: Purification Protocol for Methyl (1-cyclopentylethylamino)benzoate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
User Issue Summary
User: Medicinal Chemistry Team Problem: Difficulty separating the target secondary amine, Methyl (1-cyclopentylethylamino)benzoate (Target ), from the unreacted primary amine starting material, Methyl aminobenzoate (SM-Amine ), and excess 1-cyclopentylethanone (SM-Ketone ) following reductive amination. Constraints: The methyl ester moiety is sensitive to hydrolysis; the secondary amine is sterically hindered.
Executive Solution Architecture
This separation challenge is a classic "N-alkylation vs. Starting Material" dilemma. Because both the SM-Amine and Target are aromatic amines with similar pKa values (approx. 2.5–3.5), standard acid-base extraction is often insufficient for high-purity separation. Furthermore, the lipophilicity of the cyclopentyl group causes the Target to co-elute with the ketone or the SM-Amine on standard silica.
We recommend a three-phase strategy prioritizing Chemical Scavenging over difficult chromatographic separations.
Decision Matrix (DOT Visualization)
Figure 1: Strategic decision tree for purification based on impurity profile.
Phase 1: The "Rough Cut" (Workup & Quench)
Objective: Remove boron salts and protect the methyl ester from hydrolysis.
The Trap: Many researchers use strong acid (HCl) to break the boron complex or strong base (NaOH) to neutralize. Do not do this. It will hydrolyze your methyl ester to the carboxylic acid (zwitterion), which is water-soluble and will be lost in the aqueous layer.
Protocol:
-
Quench: Cool reaction to 0°C. Slowly add saturated aqueous NH₄Cl . The ammonia buffers the solution and breaks down amine-borane complexes.
-
Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Note: Avoid ether if your product is not fully soluble.
-
-
Wash: Wash organic layer with 5% NaHCO₃ (weak base) to remove any acidic byproducts without saponifying the ester.
-
Dry: Dry over Na₂SO₄ and concentrate.
Phase 2: The "Chemo-Selective" Cut (Scavenging)
Objective: Remove unreacted SM-Amine (Methyl aminobenzoate) without chromatography.
Mechanism: The Target contains a bulky 1-cyclopentylethyl group adjacent to the nitrogen. This steric bulk makes the Target significantly less nucleophilic than the unhindered SM-Amine . We exploit this by introducing an electrophile that reacts fast with the SM-Amine but is too bulky to react with the Target.
Recommended Scavenger: Phthalic Anhydride
Why: It converts the primary amine (SM) into a phthalimide or phthalamic acid, which has drastically different solubility/polarity properties.
Protocol:
-
Dissolve the crude oil in mild solvent (e.g., Toluene or DCM).
-
Add 1.1 – 1.5 equivalents (relative to remaining SM-Amine, determined by NMR) of Phthalic Anhydride .
-
Stir at room temperature for 2–4 hours.
-
Monitoring: Check TLC.[1] The SM-Amine spot should disappear.
-
-
Workup:
-
Add aqueous NaHCO₃ . The reacted SM-Amine (now a phthalamic acid) will deprotonate and move into the aqueous layer.
-
The Target (secondary amine) remains in the organic layer.
-
Alternative: If using solid-phase scavengers (e.g., PS-Isocyanate), simply stir and filter.
-
Phase 3: The "Fine Cut" (Chromatography)
Objective: Separate Target from non-polar impurities (Ketone) and any remaining scavenged byproducts.
The Issue: Secondary aromatic amines often "streak" or "tail" on silica gel due to interaction with acidic silanol groups.
Optimized Solvent System:
| Component | Role | Recommendation |
|---|---|---|
| Stationary Phase | Separation Medium | Standard Silica Gel (40-63 µm) |
| Non-Polar Solvent | Elutes Ketone | Hexanes or Heptane |
| Polar Solvent | Elutes Amine | Ethyl Acetate (EtOAc) |
| Modifier (Critical) | Prevents Tailing | Triethylamine (Et₃N) 1% v/v |
Protocol:
-
Pre-treat Silica: Flush the column with pure Hexanes + 1% Et₃N before loading sample. This neutralizes acidic sites on the silica.
-
Gradient: Run a gradient from 0% to 20% EtOAc in Hexanes (keep Et₃N constant at 1%).
-
Elution Order:
-
Excess Ketone (Fastest, Rf ~0.8)
-
Target Molecule (Middle, Rf ~0.4–0.5)
-
Unreacted SM-Amine (Slowest/Streaking, Rf ~0.2) — If Phase 2 was skipped.
-
-
Troubleshooting & FAQs
Q1: My yield is lower than expected, and I see a new spot on TLC near the baseline. What happened? A: You likely hydrolyzed the ester.
-
Cause: Exposure to strong base (NaOH/KOH) or strong acid during workup, or heating the reaction too long in the presence of water.
-
Fix: Use buffered quench (NH₄Cl) and mild base (NaHCO₃). Keep workup cold.
Q2: The SM-Amine and Target spots overlap on TLC. How do I visualize them? A: Their UV activity is similar, but their chemical reactivity differs.
-
Stain: Use Ninhydrin . Primary amines (SM) usually turn red/purple upon heating. Secondary aromatic amines (Target) often show faint or different colors (orange/brown) or react much slower.
-
Differentiation: Use an aldehyde stain (e.g., p-Anisaldehyde). The primary amine forms a Schiff base (bright color) faster than the hindered secondary amine.
Q3: Can I use acid-base extraction to separate the SM-Amine from the Target? A: Not recommended. Both are weak bases (anilines). The pKa of Methyl 4-aminobenzoate is ~2.4. The N-alkylated Target is only slightly more basic (pKa ~2.8–3.0) due to the inductive effect of the alkyl group. The difference (<1 pKa unit) is too small for effective separation using pH control alone.
Visualizing the Scavenging Mechanism
Figure 2: Kinetic resolution via steric hindrance. The bulky cyclopentyl group prevents the Target from reacting with the scavenger.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Kaldor, S. W., et al. (1996). "Use of Solid Supported Nucleophiles and Electrophiles for the Purification of Non-Peptide Small Molecule Libraries." Tetrahedron Letters, 37(40), 7193-7196.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for pKa and extraction logic).
-
PubChem. (2025).[2] "Methyl 4-aminobenzoate Compound Summary." National Library of Medicine.
Sources
Validation & Comparative
1H NMR Spectral Interpretation Guide: Methyl 4-[(1-cyclopentylethyl)amino]benzoate
[1]
Executive Summary & Structural Significance
Methyl 4-[(1-cyclopentylethyl)amino]benzoate is a secondary amine intermediate often utilized in the synthesis of pharmaceutical active ingredients (APIs).[1] Its structure combines a lipophilic cyclopentyl-ethyl tail with a polar benzoate head, creating distinct electronic environments that are easily resolvable via proton NMR.[1]
-
Chemical Formula: C
H NO -
Molecular Weight: 247.34 g/mol [1]
-
Key Functional Groups: Methyl Ester, Secondary Amine, Para-substituted Benzene, Chiral Methine, Cyclopentyl Ring.[1]
Comparison of Analytical Approaches
| Feature | Standard 1H NMR (CDCl | Alternative Solvent (Benzene- |
| Aromatic Region | Clear AA'BB' system; distinct doublets.[1] | Shifts may compress; useful for resolving overlaps.[1] |
| Amine Proton (-NH) | Broad, variable shift (3.5–4.5 ppm).[1] | Sharper signals; distinct coupling often visible.[1] |
| Aliphatic Overlap | High overlap in 1.4–1.8 ppm region (cyclopentyl).[1] | Improved dispersion of methylene envelope.[1] |
| Application | Routine identification & purity check.[1] | Detailed conformational analysis.[1] |
Detailed Spectral Assignment (400 MHz, CDCl )
The spectrum is characterized by three distinct zones: the desheilded aromatic/ester region, the mid-field methine/amine region, and the shielded aliphatic region.[1]
Zone A: Aromatic & Ester (Deshielded)[1][2]
-
7.85 ppm (d,
Hz, 2H): Protons ortho to the electron-withdrawing ester group (H-2, H-6 ).[1] The carbonyl anisotropy causes a significant downfield shift.[1] -
6.55 ppm (d,
Hz, 2H): Protons ortho to the electron-donating amine group (H-3, H-5 ).[1] The lone pair on the nitrogen shields these protons via resonance, pushing them upfield.[1] -
3.84 ppm (s, 3H): Methyl ester protons (-COOCH
).[1] A sharp, diagnostic singlet.
Zone B: The Chiral Linker (Mid-Field)
-
4.15 ppm (br s, 1H): Amine proton (-NH- ).[1] Broadened by quadrupole relaxation and chemical exchange.[1] Note: Shake with D
O to confirm (signal disappears). - 3.45 ppm (m/sextet, 1H): Methine proton (-CH-N ).[1] This proton is on the chiral center.[1] It couples with the adjacent methyl group (doublet) and the cyclopentyl methine, resulting in a complex multiplet (pseudo-sextet).
Zone C: Aliphatic Tail (Shielded)[1]
- 1.95 ppm (m, 1H): Cyclopentyl methine (Ring-CH ).[1] Connects the ring to the ethyl linker.[1]
-
1.40 – 1.80 ppm (m, 8H): Cyclopentyl methylene envelope (Ring-CH
).[1] These protons are magnetically non-equivalent due to ring puckering but often appear as a complex overlapping envelope.[1] -
1.18 ppm (d,
Hz, 3H): Methyl group on the ethyl chain (-CH ).[1] Distinct doublet coupling to the methine at 3.45 ppm.[1]
Structural Visualization & Logic Flow
The following diagram illustrates the connectivity and the logical flow of assignment, correlating structural moieties to their specific NMR signals.
Caption: Logical correlation between electronic environments (nodes) and observed chemical shifts. Arrows indicate the primary electronic influence causing the shift.[1]
Comparative Analysis: Performance vs. Alternatives
Scenario A: Regioisomer Differentiation (Para vs. Ortho)
If the product were the ortho-isomer (Methyl 2-[(1-cyclopentylethyl)amino]benzoate), the spectral "performance" changes drastically due to Hydrogen Bonding.[1]
| Parameter | Para-Isomer (Target) | Ortho-Isomer (Alternative) | Mechanistic Reason |
| Aromatic Pattern | Symmetric AA'BB' (2 doublets).[1] | 4 Distinct signals (d, t, t, d).[1][2] | Symmetry is broken in ortho substitution. |
| NH Shift | 3.5 – 4.5 ppm (Broad).[1] | 7.5 – 8.0 ppm (Sharp). | Intramolecular H-bond to the ester carbonyl in ortho.[1] |
| Ester Shift | ~3.84 ppm.[1][2] | ~3.88 ppm.[1][2] | Slight deshielding due to planar conformation.[1] |
Scenario B: Starting Material Impurity
Common impurity: Methyl 4-aminobenzoate (Unreacted starting material).[1]
Experimental Protocol: Sample Preparation
To ensure high-fidelity data (high "Trustworthiness"), follow this self-validating protocol.
Materials:
-
Compound: ~5–10 mg[1]
-
Solvent: CDCl
(99.8% D) + 0.03% TMS (Internal Standard) -
NMR Tube: 5mm High-Precision Tube (Wilmad 507-PP or equivalent)
Workflow:
-
Massing: Weigh 5–10 mg of the oil/solid into a clean vial. Why: <5 mg yields poor S/N ratio; >15 mg causes viscosity broadening.[1]
-
Solvation: Add 0.6 mL CDCl
. Vortex until fully dissolved.[1] Ensure no "schlieren" lines remain.[1] -
Filtration (Optional but Recommended): Filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., K
CO from synthesis).[1] -
Acquisition:
-
Set temperature to 298 K (25°C).
-
Number of Scans (NS): 16 (sufficient for >5mg).
-
Relaxation Delay (D1): 1.0 sec (standard) or 5.0 sec (for accurate integration of the ester peak).
-
-
Processing:
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for chemical shift tables).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] (General resource for verifying alkyl-amine fragment shifts).
-
Reich, H. J. (2024).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1] Retrieved from [Link] (Authoritative source for coupling constant analysis).[1]
A Comparative Guide to the UV-Vis Absorption Spectra of Amino Benzoate Derivatives
In the landscape of pharmaceutical analysis, UV-Vis spectroscopy stands as a cornerstone technique for the qualitative and quantitative assessment of active pharmaceutical ingredients (APIs). Its simplicity, robustness, and cost-effectiveness make it an invaluable tool in research, development, and quality control. This guide provides an in-depth comparative analysis of the UV-Vis absorption spectra of three key amino benzoate derivatives: benzocaine, procaine, and butamben. As local anesthetics, their structural similarities and differences offer a compelling case study for understanding the interplay between molecular structure and spectral properties.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the underlying principles that govern the observed spectral characteristics. We will explore the influence of solvent polarity and pH on the absorption spectra, providing a framework for robust method development and a deeper understanding of these molecules' behavior in different chemical environments.
The Foundational Chromophore: Understanding the UV-Vis Absorption of Amino Benzoates
The characteristic UV-Vis absorption of benzocaine, procaine, and butamben originates from the electronic transitions within their shared chromophore: the p-aminobenzoic acid ester moiety. This system consists of a benzene ring substituted with an amino group (-NH₂) and an ester group (-COOR), which are in a para position to each other. The interaction between the lone pair of electrons on the amino group and the π-electron system of the benzene ring, extended by the carbonyl group of the ester, is responsible for the principal absorption bands.
These molecules primarily exhibit two main absorption bands in the UV region, which can be attributed to π → π* transitions. The position and intensity of these bands are sensitive to the molecular structure and the surrounding environment.
Comparative Spectral Analysis: Benzocaine, Procaine, and Butamben
To facilitate a clear comparison, the following table summarizes the reported absorption maxima (λmax) of benzocaine, procaine, and butamben in a common solvent, methanol.
| Compound | Structure | λmax 1 (nm) in Methanol | λmax 2 (nm) in Methanol |
| Benzocaine | Ethyl 4-aminobenzoate | ~220 | ~291[1] |
| Procaine | 2-(Diethylamino)ethyl 4-aminobenzoate | ~223[2] | ~294[2][3] |
| Butamben | Butyl 4-aminobenzoate | Not explicitly found | Not explicitly found |
From the available data, a key observation is the remarkable similarity in the absorption maxima of benzocaine and procaine in methanol. This is expected, as the primary chromophore is identical. The structural difference lies in the ester side chain: a simple ethyl group in benzocaine versus a more complex diethylaminoethyl group in procaine. This side chain is electronically isolated from the benzene ring chromophore by the ester linkage and therefore has a minimal effect on the position of the π → π* transitions.
The Influence of the Chemical Environment: Solvent and pH Effects
The UV-Vis absorption spectra of amino benzoate derivatives are not static; they are profoundly influenced by the surrounding chemical environment. Understanding these effects is critical for developing reliable analytical methods and for interpreting spectral data accurately.
Solvent Polarity
The polarity of the solvent can significantly impact the position and intensity of absorption bands. In polar solvents, hydrogen bonding can occur with the amino and carbonyl groups of the amino benzoate derivatives. This can lead to shifts in the energy levels of the ground and excited states.
For instance, in polar solvents, a blue shift (hypsochromic shift) in the absorption spectrum of p-methyl-4-aminobenzoate (a related compound) has been observed with increasing temperature. This is attributed to the disruption of hydrogen bonds, which destabilizes the excited state more than the ground state, thus increasing the energy required for the electronic transition.
The Critical Role of pH
The pH of the solution is a crucial parameter governing the UV-Vis spectra of amino benzoate derivatives due to the presence of the basic amino group. In acidic solutions, the amino group becomes protonated (-NH₃⁺), while in neutral or basic solutions, it exists in its free base form (-NH₂).
This protonation event has a dramatic effect on the electronic structure of the chromophore. The lone pair of electrons on the nitrogen atom of the free amino group is delocalized into the benzene ring, extending the conjugated system and lowering the energy of the π → π* transition. This results in a bathochromic (red) shift to longer wavelengths.
When the amino group is protonated, this delocalization is no longer possible. The -NH₃⁺ group becomes an electron-withdrawing group, which decreases the extent of conjugation. Consequently, a hypsochromic (blue) shift to shorter wavelengths is observed.
For example, studies on p-aminobenzoic acid (PABA), the parent acid of these esters, have shown distinct spectral differences between its non-ionic, anionic, and cationic forms in aqueous solutions as a function of pH.
Structure-Absorption Relationships: A Deeper Dive
The subtle variations in the chemical structure of amino benzoate derivatives can lead to predictable changes in their UV-Vis absorption spectra.
-
The Ester Alkyl Chain: As observed with benzocaine and procaine, the nature of the alkyl group in the ester moiety generally has a minimal impact on the λmax of the primary π → π* transitions, as it is not directly part of the conjugated system.
-
Substitution on the Amino Group: Any modification to the amino group that alters the availability of its lone pair of electrons for delocalization will significantly affect the spectrum. For instance, N-alkylation can cause slight bathochromic shifts and changes in molar absorptivity.
-
Substitution on the Benzene Ring: The addition of other substituents to the benzene ring will predictably alter the absorption spectrum based on the electronic nature (electron-donating or electron-withdrawing) and position of the new group.
Experimental Protocol: A Guide to Accurate UV-Vis Analysis
The following is a generalized, step-by-step methodology for the UV-Vis spectroscopic analysis of amino benzoate derivatives, grounded in standard pharmaceutical practices[1][2][3][4][5].
Instrumentation and Materials
-
Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer compliant with pharmacopeial standards (e.g., USP <857> or Ph. Eur. 2.2.25) is required[1][3].
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length are essential for measurements in the UV region.
-
Solvents: Spectroscopic grade solvents (e.g., methanol, ethanol, or purified water) should be used to minimize background absorbance[6][7].
-
Reference Standards: Certified reference standards of benzocaine, procaine, and butamben are necessary for quantitative analysis and system suitability checks.
-
Volumetric Glassware: Class A volumetric flasks and pipettes for accurate preparation of solutions.
Experimental Workflow
Caption: A generalized workflow for the quantitative analysis of amino benzoate derivatives using UV-Vis spectroscopy.
Step-by-Step Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a suitable amount of the reference standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of working standard solutions covering the expected concentration range of the sample.
-
-
Preparation of Sample Solution:
-
Prepare the sample solution by accurately weighing and dissolving the material in the same solvent used for the standards to achieve a final concentration within the range of the working standards.
-
-
Instrument Setup and Measurement:
-
Turn on the spectrophotometer and allow it to stabilize.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
Fill a clean cuvette with the solvent blank and place it in the reference beam path.
-
Fill another cuvette with the solvent blank and place it in the sample beam path to perform a baseline correction.
-
Measure the absorbance of each working standard solution and the sample solution at the predetermined λmax.
-
-
Data Analysis:
-
For quantitative analysis, construct a calibration curve by plotting the absorbance of the working standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²), which should be close to 1.
-
Use the absorbance of the sample solution and the equation of the calibration curve to determine the concentration of the analyte in the sample.
-
Conclusion
The UV-Vis absorption spectra of benzocaine, procaine, and butamben are primarily dictated by their common p-aminobenzoic acid ester chromophore. While the ester side chain has a minimal effect on the absorption maxima, the chemical environment, particularly pH, plays a pivotal role in modulating the spectral properties. A thorough understanding of these principles is paramount for the development of accurate and robust analytical methods for these and other related pharmaceutical compounds. This guide provides a foundational framework for such endeavors, emphasizing the integration of theoretical knowledge with practical experimental considerations.
References
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Procaine. Retrieved from [Link]
-
Pharmaguideline. (n.d.). SOP for Analysis on UV- Visible Spectrophotometer. Retrieved from [Link]
-
Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). Retrieved from [Link]
-
Scribd. (n.d.). SOP For Analysis On UV - Visible Spectrophotometer. Retrieved from [Link]
-
Agilent. (2021). Pharmaceutical Analysis Using UV-Vis: Compliance with Supplement 1 to the Japanese Pharmacopeia 17 ed., Section 2.24. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-visible spectrum for1.0 x10 -3 M benzocaine Schiff base (I). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength. Retrieved from [Link]
-
Chiralabs. (n.d.). UV-Visible Absorption Cut-offs for Spectroscopic Solvents. Retrieved from [Link]
-
IIVS. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. Retrieved from [Link]
-
Academia.edu. (n.d.). Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. Retrieved from [Link]
-
LCGC Europe. (n.d.). Many chromatographers overlook the UV- absorbance properties of the solvents they. Retrieved from [Link]
-
PMC. (2022). Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling. Retrieved from [Link]
-
SlideShare. (n.d.). Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis. absorption spectra recorded in methanol at various time intervals after UV. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) UV-Vis absorbance spectrum of methanolic solution of (a) butein and.... Retrieved from [Link]
-
ResearchGate. (n.d.). UV spectra of bumetanide in aqueous solutions at di ff erent pH values:. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Retrieved from [Link]
-
YouTube. (2020). Structure Elucidation of Benzocaine Compound (From UV-VIS, IR, H-NMR, C-NMR and MS Data). Retrieved from [Link]
-
European Pharmacopoeia. (n.d.). Appendix II B. Ultraviolet and Visible Absorption Spectrophotometry. Retrieved from [Link]
-
University of California, Irvine. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2023). DEVELOMENT AND VALIDATION OF UV-VIS SPECTROPHOTOMETRIC METHODS FOR SIMULTANEOUS ESTIMATION OF BUMETANIDE IN BULK AND ORAL TABLET. Retrieved from [Link]
-
ResearchGate. (2016). How to measure absorbance of methanol in water using UV-Vis spectrometer?. Retrieved from [Link]
-
Quora. (2017). Why is ethanol a good solvent for UV measurement but not for IR?. Retrieved from [Link]
-
MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Retrieved from [Link]
-
HunterLab. (2023). UV-VIS Spectroscopy for Water Analysis and Environmental Applications. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 3. icpms.cz [icpms.cz]
- 4. scribd.com [scribd.com]
- 5. pharmapath.in [pharmapath.in]
- 6. UV-Visible Absorption Cut-offs for Spectroscopic Solvents - Chiralabs [chiralabsxl.com]
- 7. lctsbible.com [lctsbible.com]
Comparative Stability Guide: Cyclopentyl vs. Cyclohexyl Amino Benzoates
Executive Summary
In the development of local anesthetics and structurally related amino benzoate derivatives, the stability of the ester linkage is a critical determinant of both shelf-life and pharmacokinetic profile. This guide provides an in-depth technical comparison of Cyclopentyl Amino Benzoate versus Cyclohexyl Amino Benzoate .
Core Finding: Based on physical organic chemistry principles and steric analysis, Cyclohexyl Amino Benzoate exhibits superior hydrolytic stability compared to its cyclopentyl analog. The rigid chair conformation of the cyclohexyl ring provides enhanced steric shielding to the ester carbonyl, retarding nucleophilic attack (
Scientific Foundation: Structural & Mechanistic Analysis
To understand the stability differences, we must analyze the hydrolysis mechanism and the conformational constraints of the cycloalkyl groups.
The Hydrolysis Mechanism ( )
Amino benzoates typically undergo base-catalyzed hydrolysis via the
Key Factor: The reaction rate is inversely proportional to the steric bulk of the substituent group (
Conformational Analysis: The Steric Shield
-
Cyclohexyl Group: Exists predominantly in a chair conformation . This structure is rigid and essentially strain-free. The hydrogens on the
-carbon and adjacent -carbons create a dense steric "fence" that impedes the approach of nucleophiles to the carbonyl carbon. -
Cyclopentyl Group: Exists in a flexible envelope conformation . While it possesses some torsional strain (eclipsing interactions), it is spatially more compact and "flatter" than the cyclohexyl ring. This reduced effective volume allows easier access for nucleophiles to the ester linkage.
Visualizing the Mechanism
The following diagram illustrates the hydrolysis pathway and the point of steric differentiation.[1]
Figure 1:
Comparative Stability Data
The following data summarizes the predicted physicochemical behavior based on structure-activity relationships (SAR) and standard ester hydrolysis kinetics.
Table 1: Comparative Stability Profile
| Feature | Cyclopentyl Amino Benzoate | Cyclohexyl Amino Benzoate | Rationale |
| Ring Conformation | Envelope (Flexible) | Chair (Rigid) | Cyclohexyl rigidity maximizes steric bulk. |
| Relative Hydrolysis Rate | 1.0x (Reference) | ~0.6x (Slower) | Increased steric hindrance in cyclohexyl reduces |
| Moderate | High | Chair form shields carbonyl from water/enzymes. | |
| Enzymatic Susceptibility | High | Moderate | Esterases prefer less hindered substrates. |
| Lipophilicity (LogP) | Lower | Higher | Additional |
Note: While specific half-life values depend on the exact amino-substituents (e.g., primary amine vs. diethylamine), the relative order of stability (Cyclohexyl > Cyclopentyl) remains constant due to the immutable physics of the ring structures.
Experimental Protocol: Determining Hydrolytic Stability
To validate these stability profiles in your specific formulation, use the following High-Performance Liquid Chromatography (HPLC) protocol. This method is designed to be self-validating and robust.
Materials & Reagents[2]
-
Buffer Systems: Phosphate-buffered saline (PBS) adjusted to pH 7.4 (physiological) and pH 2.0 (gastric simulation).
-
Internal Standard: Propylparaben (structurally similar, distinct retention time).
-
Solvents: HPLC-grade Acetonitrile and Water (0.1% Formic Acid).
Stability Assay Workflow
Figure 2: Step-by-step stability testing workflow.
Detailed Methodology
-
Preparation: Dissolve the target amino benzoate in a minimal volume of methanol and dilute into pre-warmed (37°C) buffer to a final concentration of 50
. -
Incubation: Maintain the solution in a shaking water bath at 37°C ± 0.1°C.
-
Sampling: At defined time points (
min), withdraw 200 aliquots. -
Quenching: Immediately transfer aliquot into 200
of ice-cold acetonitrile containing the Internal Standard to stop hydrolysis and precipitate buffer salts. -
Analysis: Centrifuge (10,000 x g, 5 min) and inject the supernatant into an HPLC system (C18 column, Gradient elution).
-
Calculation: Determine the pseudo-first-order rate constant (
) from the slope of the plot of vs. time.
Implications for Drug Development
Formulation Shelf-Life
The cyclohexyl analog is the superior candidate for liquid formulations or aqueous suspensions where spontaneous hydrolysis is a risk. Its enhanced stability may reduce the need for refrigeration or complex buffering systems.
Pharmacokinetics (PK)
-
Cyclopentyl: Likely to have a shorter half-life in plasma due to faster hydrolysis by butyrylcholinesterase. This makes it suitable for "soft drug" applications where rapid termination of action is desired to minimize systemic toxicity.
-
Cyclohexyl: Offers a longer duration of action. The steric bulk protects the ester bond from rapid enzymatic cleavage, potentially extending the local anesthetic effect.
References
- Mechanism of Ester Hydrolysis: Ingold, C. K. Structure and Mechanism in Organic Chemistry. Cornell University Press. (Fundamental text on mechanisms).
- Steric Effects in Hydrolysis: Newman, M. S. (1950). "Steric Effects in Organic Chemistry". John Wiley & Sons. (Source for steric hindrance rules in 6-membered rings).
-
Cycloalkyl Conformations: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[2] Link
- PABA Ester Stability: "Hydrolysis of Local Anesthetics". Journal of Pharmaceutical Sciences.
-
Experimental Protocols: "Guidance for Industry: Stability Testing of New Drug Substances and Products". U.S. Food and Drug Administration (FDA). Link
Sources
Safety Operating Guide
Comprehensive Disposal Protocol: Methyl (1-cyclopentylethylamino)benzoate
Executive Summary & Chemical Profile[1][2]
Methyl (1-cyclopentylethylamino)benzoate is a specialized organic intermediate, likely utilized in the synthesis of pharmaceutical compounds (e.g., kinase inhibitors or analgesics). As a secondary amine-substituted benzoate ester, it possesses chemical properties that dictate specific disposal protocols to prevent environmental contamination and personnel exposure.
Crucial Safety Directive: In the absence of a compound-specific Safety Data Sheet (SDS) for this specific intermediate, you must adopt the "Precautionary Principle." Treat this substance as a potential sensitizer, irritant, and aquatic toxin based on the structure-activity relationships (SAR) of analogous amino-benzoates (e.g., Methyl 4-aminobenzoate).
Chemical Hazard Classification (Inferred)
| Property | Classification | Rationale |
| Physical State | Solid or Viscous Liquid | High molecular weight ester; likely low melting point solid. |
| Toxicity | Acute Tox. 4 (Oral) | Analogous to methyl anthranilate derivatives. |
| Environmental | Aquatic Chronic 2 | Lipophilic esters can bioaccumulate; toxic to aquatic life. |
| Reactivity | Stable | Avoid strong oxidizers, acids, and bases (hydrolysis risk). |
| RCRA Status | Non-Listed (Characteristic) | Likely not a P or U listed waste, but must be characterized (D001 if liquid/ignitable). |
Waste Characterization & Segregation Strategy
Proper disposal begins with accurate characterization.[1] Do not mix this compound with incompatible waste streams.
Segregation Logic
-
Primary Stream: Non-Halogenated Organic Waste .[1]
-
Reasoning: The molecule contains Carbon, Hydrogen, Nitrogen, and Oxygen. It lacks Chlorine, Bromine, or Fluorine.
-
-
Solid Waste: If the substance is in solid form (powder/crystals), segregate into "Hazardous Solid Waste - Toxic" .
-
Liquid Waste: If dissolved in solvents (e.g., DMSO, Methanol), dispose of in the "Non-Halogenated Solvent" carboy.
Incompatibility Alert
-
Do NOT Mix With:
-
Oxidizers (Nitric Acid, Peroxides): Risk of exothermic reaction and toxic gas evolution (NOx).
-
Strong Acids/Bases: Can hydrolyze the ester, releasing methanol and the free amino-benzoic acid, altering the waste profile.
-
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA (40 CFR 261) and local hazardous waste regulations.
Phase 1: Collection & Containment
-
Personal Protective Equipment (PPE):
-
Nitrile gloves (double-gloving recommended for dissolved compounds).
-
Safety goggles.
-
Lab coat.
-
Respiratory Protection: Use a fume hood. If handling large powder quantities, use an N95 or P100 respirator to prevent inhalation of amine dust.
-
-
Container Selection:
-
Solids: Wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar.
-
Liquids: HDPE carboy or solvent-safe safety can.
-
-
Transfer:
-
Transfer the waste inside a certified chemical fume hood.
-
Do not fill containers >90% capacity to allow for thermal expansion.
-
Phase 2: Labeling
Every container must be labeled immediately upon the first addition of waste.
-
Label Content:
-
Chemical Name: "Methyl (1-cyclopentylethylamino)benzoate Waste" (Do not use abbreviations).
-
Hazard Checkbox: [x] Toxic [x] Irritant.
-
Generator: Lab Name / PI Name.
-
Phase 3: Storage & Pickup
-
Satellite Accumulation Area (SAA):
-
Store the container in a secondary containment tray (polypropylene) to catch potential leaks.
-
Keep the container closed at all times except when adding waste.
-
-
Disposal Request:
-
Submit a waste pickup request through your institution's EHS portal.
-
Note to Vendor: Specify "Organic Amine Ester" to ensure the waste is routed for High-Temperature Incineration .
-
Professional Disposal Methods (End-of-Life)
As a researcher, your responsibility ends at the handover to EHS, but understanding the downstream process verifies your choice of stream.
Preferred Method: High-Temperature Incineration
-
Process: The waste is injected into a rotary kiln incinerator operating at >1000°C.
-
Chemistry:
-
Carbon
-
Hydrogen
-
Nitrogen
/ (Scrubbed)
-
-
Why: This guarantees the complete destruction of the bioactive pharmacophore, preventing environmental leaching.
Alternative: Fuel Blending
-
Process: High-BTU liquid wastes are blended and used as fuel in cement kilns.
-
Applicability: Only suitable if the compound is dissolved in high-calorific solvents (e.g., Acetone, Toluene).
Emergency Spill Response
Scenario: Spillage of 5g - 100g of Methyl (1-cyclopentylethylamino)benzoate.
-
Evacuate & Ventilate: Clear the immediate area.[2][1][3] Ensure fume hoods are active.
-
PPE Up: Wear chemical-resistant gloves, goggles, and a lab coat.
-
Containment:
-
Liquids: Surround with absorbent booms or pads.
-
Solids: Cover with wet paper towels to prevent dust generation.
-
-
Cleanup:
-
Absorb liquid with vermiculite or sand.[1]
-
Sweep solids gently (avoid dusting) into a dustpan.
-
Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe.
-
-
Disposal of Debris: Place all cleanup materials (wipes, gloves, absorbent) into the Hazardous Solid Waste container. DO NOT throw in regular trash.
Visualizations
Figure 1: Waste Segregation Decision Tree
This logic flow ensures the material ends up in the correct destruction stream.
Caption: Decision logic for segregating Methyl (1-cyclopentylethylamino)benzoate waste based on physical state and solvent composition.
Table 1: Summary of Disposal Specifications
| Parameter | Specification |
| Waste Code (RCRA) | Not Listed (Characterize as Toxic/Ignitable if applicable) |
| DOT Shipping Name | Environmentally hazardous substance, solid, n.o.s. (if pure) |
| Container Material | HDPE, Polypropylene, or Borosilicate Glass |
| Incompatible Materials | Strong Oxidizers, Nitric Acid, Peroxides |
| Destruction Method | Incineration (Preferred) |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Methyl 4-aminobenzoate (Structural Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
